

Confirming Trpm4-IN-2 Target Engagement in Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	Trpm4-IN-2	
Cat. No.:	B15073801	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Trpm4-IN-2** and alternative methods for confirming target engagement of the transient receptor potential melastatin 4 (TRPM4) ion channel. This document outlines experimental data, detailed protocols, and visual workflows to facilitate informed decisions in research and development.

Trpm4-IN-2, also known as NBA, is a potent inhibitor of the TRPM4 ion channel, a calcium-activated non-selective cation channel.[1] Dysregulation of TRPM4 has been implicated in various pathological conditions, including cardiac arrhythmias, immune disorders, and certain cancers, making it a compelling target for therapeutic intervention.[2][3] Confirmation of target engagement is a critical step in the validation of any potential therapeutic agent. This guide details established methodologies to robustly confirm that **Trpm4-IN-2** interacts with and modulates the function of TRPM4 in a cellular context.

Comparative Analysis of TRPM4 Inhibitors

A variety of small molecule inhibitors have been developed to target the TRPM4 channel. **Trpm4-IN-2** (NBA) stands out for its high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Trpm4-IN-2** and other commonly used TRPM4 inhibitors across different cell lines and experimental configurations.



Inhibitor	Alias	IC50 (μM)	Cell Line	Experiment al Method	Reference
Trpm4-IN-2	NBA	0.16	LNCaP (prostate cancer)	Whole-cell patch clamp	
0.12	HCT116 (colorectal cancer)	Whole-cell patch clamp			
0.125 (extracellular)	TsA-201 (human TRPM4)	Inside-out patch clamp	[4]	-	
0.187 (intracellular)	TsA-201 (human TRPM4)	Inside-out patch clamp	[4]	_	
0.215 (extracellular)	TsA-201 (mouse TRPM4)	Inside-out patch clamp	[4]	-	
0.119 (intracellular)	TsA-201 (mouse TRPM4)	Inside-out patch clamp	[4]	-	
Trpm4-IN-1	СВА	1.5	HEK293 (overexpressi on)	Not specified	[5][6]
1.1	LNCaP (prostate cancer)	Whole-cell patch clamp			
1.84	HCT116 (colorectal cancer)	Whole-cell patch clamp		-	
0.7 (extracellular)	TsA-201 (human TRPM4)	Inside-out patch clamp	[2]	- -	



0.8 (intracellular)	TsA-201 (human TRPM4)	Inside-out patch clamp	[2]	-
Trpm4-IN-3	LBA	0.74	LNCaP (prostate cancer)	Whole-cell patch clamp
1.84	HCT116 (colorectal cancer)	Whole-cell patch clamp		
9-phenanthrol	17-20	HEK-293 (overexpressi on)	Whole-cell & inside-out patch	[7]
21	Murine atrial cells	Not specified	[7]	
11	Rat cerebral artery smooth muscle	Not specified	[7]	-

Selectivity Profile:

An ideal inhibitor demonstrates high potency for its intended target with minimal off-target effects. The selectivity of TRPM4 inhibitors is a crucial consideration.

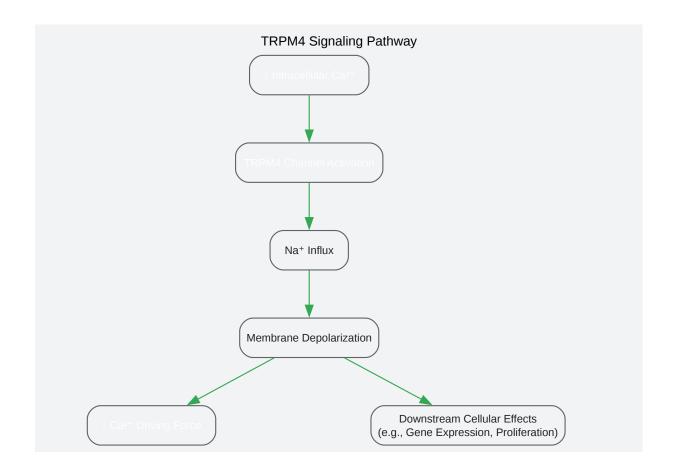


Inhibitor	Selectivity Notes	Reference
Trpm4-IN-2 (NBA)	Inhibits both human and mouse TRPM4.	[4]
Trpm4-IN-1 (CBA)	Selective for human TRPM4; does not inhibit mouse TRPM4. No significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6.	[2][8]
9-phenanthrol	Exhibits low potency and has known off-target effects, including inhibition of TMEM16A channels.	[7]

Signaling Pathway and Target Engagement Workflow

To effectively confirm target engagement, it is essential to understand the signaling pathway of TRPM4 and the logical flow of experimental validation.



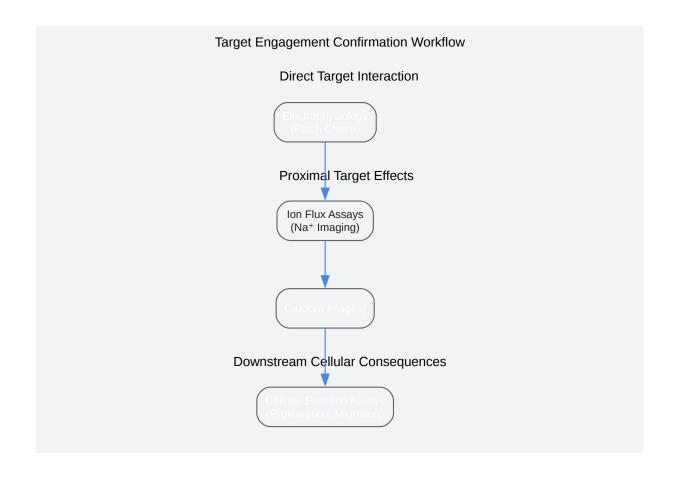


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A simplified diagram of the TRPM4 signaling cascade.

Confirming that **Trpm4-IN-2** engages with TRPM4 involves a multi-step experimental approach, progressing from direct functional assays to broader cellular consequence assessments.





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